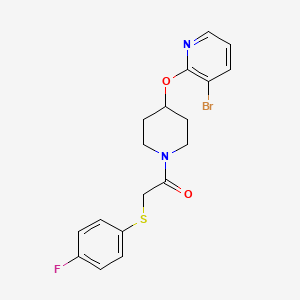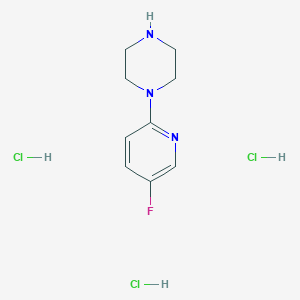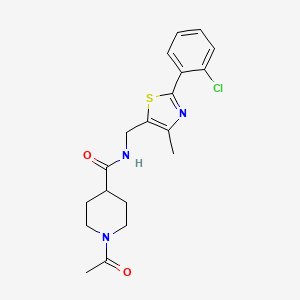
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C18H18BrFN2O2S and its molecular weight is 425.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
The chemical structure of compounds similar to 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone has been analyzed for their hydrogen-bonding patterns, specifically focusing on the interactions between secondary amine and carbonyl groups within enaminones. These interactions lead to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, which are further stabilized by weak C-H...Br, Br...O, C-H...π, and C-H...O interactions. Such detailed structural analyses contribute to our understanding of the molecular architecture and potential reactivity of these compounds (Balderson et al., 2007).
Synthesis and Characterization
The synthetic pathways and characterization of compounds related to this compound have been explored, demonstrating the versatility of such molecules in chemical synthesis. For example, the use of click chemistry approaches for synthesizing compounds with complex structures has been documented, along with their spectral characterization and analysis of thermal stability. These studies provide a foundation for the synthesis of novel compounds with potential applications in various fields of chemistry and materials science (Govindhan et al., 2017).
Pharmacological Potential
Research has indicated that compounds structurally related to this compound might possess significant pharmacological properties. For instance, studies on compounds with piperidinyl and fluorophenyl moieties have shown potential in modulating neuroreceptor activities, suggesting their use in developing therapeutic agents for neurological disorders. The exploration of these compounds' binding affinities to various receptors underscores their potential in drug discovery and pharmacological research (Piccoli et al., 2012).
Antimicrobial and Cytotoxic Activities
Investigations into the antimicrobial and cytotoxic activities of fluorinated compounds similar to this compound have been conducted. These studies have shown that certain derivatives exhibit promising antimicrobial properties against various pathogens and cytotoxic effects against cancer cell lines, highlighting their potential as leads in developing new antimicrobial and anticancer agents (Sathe et al., 2011).
Eigenschaften
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O2S/c19-16-2-1-9-21-18(16)24-14-7-10-22(11-8-14)17(23)12-25-15-5-3-13(20)4-6-15/h1-6,9,14H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKJKSDVHDBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2601384.png)
![2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2601388.png)

![5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2601390.png)
![N-cyclohexyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2601391.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2601392.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2601394.png)


![6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2601399.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2601403.png)
![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)
